molecular formula C7H13N3 B1320228 1-Isopropyl-3-methyl-1H-pyrazol-4-amine CAS No. 29751-98-2

1-Isopropyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B1320228
CAS No.: 29751-98-2
M. Wt: 139.2 g/mol
InChI Key: SWUPMMXJWOXOTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-3-methyl-1H-pyrazol-4-amine is a heterocyclic compound with the molecular formula C7H13N3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.

Safety and Hazards

1-Isopropyl-3-methyl-1H-pyrazol-4-amine can cause serious eye irritation and may cause respiratory irritation. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

Preparation Methods

The synthesis of 1-Isopropyl-3-methyl-1H-pyrazol-4-amine can be achieved through several routes. One common method involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound. This reaction typically proceeds under mild conditions and can be catalyzed by various agents, including acids and bases . Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Properties

IUPAC Name

3-methyl-1-propan-2-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUPMMXJWOXOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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